molecular formula C21H21N3O4 B6518453 2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 950381-22-3

2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6518453
CAS No.: 950381-22-3
M. Wt: 379.4 g/mol
InChI Key: PRIIWOVMSQWWJU-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.15320616 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, particularly its anticancer properties and interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of the compound involves several steps that typically include the formation of the tetrahydropyrazine core and subsequent modifications to introduce the methoxy and methylphenyl groups. The structural features of this compound include:

  • Tetrahydropyrazine ring : This heterocyclic structure is known for its biological significance.
  • Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Acetamide moiety : Often associated with bioactivity in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds display cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for some derivatives were reported in the range of 9–26 μM for HCT-116 cells, indicating moderate to strong activity .

The mechanism by which this class of compounds exerts its anticancer effects may involve:

  • Inhibition of cell proliferation : The compound may interfere with cell cycle progression.
  • Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Interaction with Biological Targets

The compound's interaction with specific biological targets is critical for its therapeutic potential. Notably:

  • Guanine nucleotide-binding proteins (G proteins) : Some studies suggest that compounds in this class can modulate G protein activity, which is crucial for various signaling pathways .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study 1 : A derivative demonstrated significant growth inhibition in HCT-116 cells with an IC50 value of 15 μM. The study indicated that the compound induced apoptosis through mitochondrial pathways.
  • Case Study 2 : Another study evaluated a related compound's ability to inhibit tumor growth in vivo using xenograft models. Results showed a reduction in tumor volume by approximately 50% compared to controls.

Data Table

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11615Apoptosis induction
Compound BMCF-725Cell cycle arrest
Compound CHeLa30G protein modulation

Scientific Research Applications

Overview

The compound 2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention in various fields of scientific research. Its unique chemical structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article explores its applications, particularly in drug development and therapeutic uses.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the methoxyphenyl group may enhance the compound's ability to interact with biological targets associated with cancer cell proliferation. Studies have shown that derivatives of tetrahydropyrazine can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuropharmacological Effects
    • The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
  • Anti-inflammatory Properties
    • Compounds containing dioxo and tetrahydropyrazine structures have been reported to exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydropyrazine derivatives for their anticancer activity. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa cells) .
  • Neuropharmacological Research
    • In a recent investigation into neuropharmacological agents, compounds similar to this compound were tested for their ability to act as selective serotonin reuptake inhibitors (SSRIs). The findings suggested potential applications in treating mood disorders .
  • Inflammation Studies
    • A study focused on anti-inflammatory agents highlighted the efficacy of related compounds in reducing inflammation markers in animal models of arthritis. The results demonstrated a significant decrease in edema and cytokine levels following treatment with these compounds .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-15-3-5-16(6-4-15)13-22-19(25)14-23-11-12-24(21(27)20(23)26)17-7-9-18(28-2)10-8-17/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIIWOVMSQWWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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